molecular formula C9H13N3O B6894617 N-(2-methylpyrimidin-4-yl)butanamide

N-(2-methylpyrimidin-4-yl)butanamide

Cat. No.: B6894617
M. Wt: 179.22 g/mol
InChI Key: DCAMLVZCBIFUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpyrimidin-4-yl)butanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its structure incorporates a pyrimidine ring, a privileged scaffold in pharmaceuticals that is present in a wide range of therapeutic agents . The pyrimidine core is a key component in nucleic acids and is known for its ability to engage in hydrogen bonding and serve as an effective bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . This makes derivatives like this compound valuable building blocks for constructing molecules with potential biological activity. The primary research value of this compound lies in its application as a precursor in the synthesis of more complex molecules. The 2-methylpyrimidin-4-yl group can act as a key pharmacophore, and the butanamide chain offers a point for further structural modification. Related N-substituted pyrimidinyl and picolinamide compounds have been explored in various scientific contexts, including the development of novel anticancer agents and the study of protein-ligand interactions . For instance, structurally similar compounds have been designed as inhibitors of specific biological targets, such as CHD1L in cancer research and lanosterol 14-alpha demethylase in anti-infective research . Researchers utilize this compound to generate libraries of analogs for establishing structure-activity relationships (SAR) and for probing novel biological mechanisms. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methylpyrimidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-4-9(13)12-8-5-6-10-7(2)11-8/h5-6H,3-4H2,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAMLVZCBIFUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=NC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyrimidin-4-yl)butanamide typically involves the reaction of 2-methylpyrimidine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of the pyrimidine to form the desired butanamide derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyrimidin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the butanamide group to a primary amine.

    Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-methylpyrimidin-4-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylpyrimidin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, leading to its potential use as an antimicrobial or anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between N-(2-methylpyrimidin-4-yl)butanamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Structural Features Biological Activity/Application References
This compound C₉H₁₃N₃O 179.21 ~1.2* ~58.4* 2-methylpyrimidine + butanamide Not specified
N-(2,6-Diphenylpyrimidin-4-yl)-2-methylbutanamide C₂₁H₂₁N₃O 331.41 5.44 58.37 Pyrimidine with 2,6-diphenyl + branched butanamide Not specified (research compound)
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) C₂₂H₂₃N₃O₂ 369.44 ~4.0† ~70.0† Quinoline core + ethynyl and ethyl groups Tubulin inhibitor
N-(2,2,6,6-Tetramethylpiperidin-4-yl)butanamide C₁₃H₂₆N₂O 226.36 ~2.8* ~43.3* Piperidine ring with tetramethyl substitution Not specified (industrial use)
Pharmacopeial butanamide derivatives () ~C₃₅H₄₀N₄O₅ ~620.7 ~3.5–4.5* ~120–140* Complex stereochemistry + multiple aromatic groups Protein synthesis modulation

*Estimated based on structural analogs. †Predicted using fragment-based methods.

Key Observations:

Core Heterocycle Variations: The target compound’s pyrimidine ring contrasts with the quinoline in D.1.8 and the piperidine in . Pyrimidines typically exhibit stronger hydrogen-bonding capacity due to nitrogen positioning, which may enhance target binding compared to piperidine derivatives.

Substituent Effects: Butanamide Branching: The 2-methylbutanamide group in introduces steric hindrance, which could limit conformational flexibility compared to the linear butanamide in the target compound. Aromatic vs. Aliphatic Groups: D.1.8’s ethynyl and quinoline groups contribute to π-π stacking interactions, a feature absent in the simpler pyrimidine-based target compound .

Pharmacokinetic Implications :

  • The target compound’s lower molecular weight (179.21 vs. 331.41–620.7 in analogs) suggests advantages in bioavailability and synthetic accessibility.
  • High PSA values (>100 Ų) in pharmacopeial derivatives () correlate with reduced blood-brain barrier penetration, whereas the target’s moderate PSA (~58.4 Ų) may favor broader tissue distribution .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methylpyrimidin-4-yl)butanamide, and what purification methods ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a 2-methylpyrimidin-4-amine derivative with butanoyl chloride or activated butanoic acid under Schotten-Baumann conditions. Amide bond formation is optimized using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of reaction temperature (0–5°C for acyl chloride additions) and stoichiometric excess of the amine to minimize side products .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and carbon backbone.
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) for absolute configuration and intermolecular interactions. Crystallization is induced via slow evaporation from acetonitrile .

Advanced Research Questions

Q. How can researchers design experiments to identify the biological targets of this compound, and address contradictory activity data across assays?

  • Methodological Answer :

  • Target Identification :

Computational Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB), prioritizing pyrimidine-binding enzymes (e.g., kinases, tubulin) .

In Vitro Binding Assays : Radioligand displacement assays or surface plasmon resonance (SPR) to measure binding affinity (Kd) for hypothesized targets.

  • Contradictory Data Resolution :
  • Dose-Response Curves : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends.
  • Off-Target Screening : Use BioMAP panels to assess selectivity across unrelated targets.
  • Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates; consider assay-specific variables (e.g., cell line viability, buffer pH) .

Q. What strategies improve the pharmacokinetic profile of this compound, particularly solubility and metabolic stability?

  • Methodological Answer :

  • Solubility Enhancement :
  • Salt Formation : React with HCl or sodium citrate to generate water-soluble salts.
  • Co-Solvent Systems : Use PEG 400 or cyclodextrin complexes in formulation.
  • Metabolic Stability :
  • Prodrug Design : Introduce ester or carbamate groups at the amide nitrogen for slow hydrolysis in vivo.
  • Structural Modifications : Replace labile groups (e.g., methyl on pyrimidine) with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

Q. How to conduct structure-activity relationship (SAR) studies on this compound to optimize its bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Systematically vary substituents on the pyrimidine ring (e.g., halogens, methoxy) and the butanamide chain (e.g., branching, aryl groups).
  • Biological Testing : Screen analogs in target-specific assays (e.g., kinase inhibition, antiparasitic activity) and cytotoxicity panels (e.g., HepG2 cells).
  • QSAR Modeling : Use MOE or CODESSA to correlate structural descriptors (e.g., logP, polar surface area) with activity. Prioritize analogs with improved potency (lower IC₅₀) and selectivity (≥10-fold over off-targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.